3-Hydroxy-2-methylpropyl pivalate
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Overview
Description
3-Hydroxy-2-methylpropyl pivalate is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structural details are not provided in the search results.Physical and Chemical Properties Analysis
This compound has a predicted density of 0.976±0.06 g/cm3 and a predicted boiling point of 198.7±13.0 °C . The melting point and flash point are not available .Scientific Research Applications
Luminescent Sensors
The compound is used in the synthesis of tetranuclear lanthanide clusters which show potential as multi-responsive luminescent sensors. These clusters have shown high sensitivity and selectivity for detecting substances like Fe3+, CrO42−, Cr2O72−, and 4-nitroaniline (Qin et al., 2018) RSC Advances.
Environmental and Chemical Applications
Biodegradation
Research on the biodegradation of quaternary carbon compounds like pivalate in certain bacteria has revealed insights into the breakdown of these persistent environmental compounds. The degradation process involves the activation to pivalyl-CoA and subsequent carbon skeleton rearrangement to isovaleryl-CoA (Jacoby et al., 2022) Environmental microbiology.
Chemical Synthesis and Reactions
The compound is instrumental in the regioselective preparation of 3-phenylpropargylsilanes and 3-phenylallylsilanes through reductive C(sp3)-O bond cleavage, indicating its utility in chemical synthesis processes (Zhang et al., 2021) Organic letters.
Magnetic and Material Science Applications
Magnetic Properties and Synthesis
The compound contributes to the synthesis of chair-shaped lanthanide clusters with specific magnetic properties. These clusters demonstrate significant magnetic behaviors, offering potential applications in magnetic materials (Mo et al., 2019) Journal of Cluster Science.
Material Synthesis
It's used as a template in the sol-gel synthesis of TiO2, producing mesoporous nanoparticulates. These materials exhibit enhanced efficiency in the photodegradation of pollutants, indicating applications in environmental cleanup (Bakre & Tilve, 2018) Journal of Physics and Chemistry of Solids.
Photoluminescence and Organic Electronics
In the synthesis of condensed quinolines, the compound serves as a pivotal component, impacting the photoluminescence properties of the resulting materials. This has implications for the development of materials for organic light-emitting diodes and perovskite solar cells (Li et al., 2018) Journal of the American Chemical Society.
Mechanism of Action
Target of Action
3-Hydroxy-2-methylpropyl pivalate is a type of pivalate prodrug . Pivalate prodrugs have been developed to improve the bioavailability of therapeutic candidates Pivalate prodrugs are known to interact with various enzymes found in the blood and several organs, including the intestine and liver .
Mode of Action
The mode of action of this compound involves the liberation of pivalate (trimethylacetic acid) after hydrolysis . This process improves the lipophilicity of the compound, allowing it to cross lipid biomembranes more readily . The ester is then hydrolyzed to form the desired bioactive molecule and pivalate . Hydrolysis is catalyzed by a spectrum of enzymes found in the blood and several organs .
Biochemical Pathways
Pivalate can be activated to a coenzyme A thioester in cells . In humans, formation and urinary excretion of pivaloylcarnitine generated from pivaloyl-CoA is the major route of pivalate elimination .
Pharmacokinetics
The pharmacokinetics of this compound involve the metabolism of pivalate. Pivalate is metabolized by enzyme systems and pathways intended to oxidize the broad spectrum of organic acids generated during intermediary metabolism . The accumulation of pivalate derivatives has the potential to disrupt cellular metabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the potential disruption of cellular metabolism due to the accumulation of pivalate derivatives . This can lead to clinically relevant consequences .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of pivalate prodrugs for short periods of time is unlikely to result in clinically significant carnitine depletion . Long-term treatment with substantial doses of pivalate prodrugs may require administration of carnitine supplementation to avoid carnitine depletion .
Properties
IUPAC Name |
(3-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(5-10)6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACGRAEIGECNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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